Bis(picolinoyloxy)manganese
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Overview
Description
Manganese picolinate is a coordination compound formed by the chelation of manganese ions with picolinic acid. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. Manganese is an essential trace element that plays a crucial role in various biochemical processes, including enzyme activation, metabolism, and antioxidant defense.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese picolinate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with picolinic acid in an aqueous or alcoholic medium. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex. The general reaction can be represented as follows: [ \text{MnCl}_2 + 2 \text{C}_6\text{H}_4\text{NO}_2\text{H} \rightarrow \text{Mn(C}_6\text{H}_4\text{NO}_2)_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of manganese picolinate involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form. The use of controlled reaction conditions, such as temperature and pH, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Manganese picolinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In basic solutions, manganese picolinate can be oxidized by hydrogen peroxide to form manganese dioxide. [ \text{Mn(C}_6\text{H}_4\text{NO}_2)_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{C}_6\text{H}_4\text{NO}_2\text{H} ]
Reduction: Manganese picolinate can be reduced by strong reducing agents such as sodium borohydride.
Substitution: The picolinate ligands can be substituted by other ligands in the presence of suitable reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields manganese dioxide, while reduction may yield manganese metal or lower oxidation state manganese compounds.
Scientific Research Applications
Manganese picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: Manganese picolinate is studied for its role in enzyme activation and its potential antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement to address manganese deficiency.
Industry: The compound is used in the production of advanced materials, such as manganese-based nanoparticles, which have applications in electronics and energy storage.
Mechanism of Action
The mechanism of action of manganese picolinate involves its role as a cofactor for various enzymes. Manganese ions in the compound activate enzymes by binding to their active sites, facilitating biochemical reactions. The picolinate ligand enhances the bioavailability of manganese by improving its absorption and stability in biological systems. The molecular targets include enzymes involved in antioxidant defense, metabolism, and cellular signaling pathways.
Comparison with Similar Compounds
Manganese picolinate can be compared with other manganese chelates, such as manganese gluconate and manganese sulfate. While all these compounds serve as sources of manganese, manganese picolinate is unique due to its enhanced bioavailability and stability. Similar compounds include:
Manganese gluconate: Used as a dietary supplement with moderate bioavailability.
Manganese sulfate: Commonly used in agriculture and industry but has lower bioavailability compared to manganese picolinate.
Chromium picolinate: Another picolinate complex used for its potential benefits in glucose metabolism.
Manganese picolinate stands out due to its superior absorption and potential therapeutic applications, making it a valuable compound in both scientific research and practical applications.
Properties
Molecular Formula |
C12H10MnN2O4 |
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Molecular Weight |
301.16 g/mol |
IUPAC Name |
manganese;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI Key |
WADVWHZMHBLOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Mn] |
Origin of Product |
United States |
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